molecular formula C8H12O5 B1254710 Tetrahydro-2,5-furan-diacetic acid

Tetrahydro-2,5-furan-diacetic acid

Cat. No.: B1254710
M. Wt: 188.18 g/mol
InChI Key: CVYAVSIMBYOCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-2,5-furan-diacetic acid (C8H12O5, molecular weight 188.18 g/mol) is a saturated furan derivative of significant interest in sustainable chemistry and biomass valorization . It features a central tetrahydrofuran ring with two acetic acid groups attached at the 2 and 5 positions . The saturation of the ring introduces chirality, leading to the possibility of cis and trans isomers, a factor that critically influences the molecule's physical properties and the characteristics of resulting polymers, such as crystallinity and solubility . This compound is a key research target as a renewable building block for bio-based polymers. Its flexible, non-planar structure makes it a potential alternative to petroleum-derived monomers like 1,4-cyclohexanedicarboxylic acid (CHDA) in the synthesis of high-performance polyesters, polyamides, and elastomers . It is often compared to its unsaturated analog, 2,5-Furandicarboxylic Acid (FDCA), which is a top-priority bio-based chemical identified by the U.S. Department of Energy . While FDCA's aromatic structure imparts rigidity to polymers, this compound provides greater backbone flexibility, enabling the tuning of material properties for specific applications . The compound also serves as a potential precursor for the synthesis of adipic acid, a key monomer for nylon production . Its synthesis is typically part of a multi-step catalytic process from biomass-derived platform molecules like 5-hydroxymethylfurfural (HMF) . Advanced synthetic methodologies for constructing its tetrahydrofuran core include stereoselective [3+2] cycloaddition reactions catalyzed by metals such as rhodium or iridium . In biochemical contexts, it has been identified as a metabolite of ricinoleic acid in mammals . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

2-[5-(carboxymethyl)oxolan-2-yl]acetic acid

InChI

InChI=1S/C8H12O5/c9-7(10)3-5-1-2-6(13-5)4-8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)

InChI Key

CVYAVSIMBYOCGA-UHFFFAOYSA-N

SMILES

C1CC(OC1CC(=O)O)CC(=O)O

Canonical SMILES

C1CC(OC1CC(=O)O)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Tetrahydro 2,5 Furan Diacetic Acid and Its Precursors

Strategic Approaches to the Tetrahydrofuran (B95107) Core Formation

The formation of the tetrahydrofuran scaffold is a critical step in the synthesis of Tetrahydro-2,5-furan-diacetic acid. Various advanced methods have been developed to construct this heterocyclic core with high levels of control over stereochemistry.

Cycloaddition Reactions in Tetrahydrofuran Synthesis

Cycloaddition reactions represent a powerful and convergent strategy for the construction of tetrahydrofuran rings. These reactions can generate multiple stereocenters and the heterocyclic ring in a single step, offering significant efficiency. nih.gov

One prominent approach involves the [3+2] cycloaddition of carbonyl ylides. These reactive intermediates can be generated from diazo compounds in the presence of a rhodium catalyst and subsequently react with activated alkenes to form highly substituted tetrahydrofurans. nih.gov Both intermolecular and intramolecular versions of this reaction have been successfully developed. nih.gov Lewis acids such as Co(BF₄)₂·6H₂O and Ni(BF₄)₂·6H₂O have been shown to effectively catalyze three-component reactions involving α-alkyl-α-diazo esters, aromatic aldehydes, and 3-(2-alkenoyl)-2-oxazolidinones to produce optically active tetrahydrofurans with high diastereoselectivity. acs.org

More recently, an iridium-catalyzed asymmetric deoxygenative [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes has emerged as a direct route to enantioenriched tetrahydrofurans. acs.org This method utilizes in situ formation of mixed anhydrides to control the reactivity of the carboxylic acid and proceeds under mild conditions with excellent stereoselectivity. acs.org

Table 1: Examples of Cycloaddition Reactions for Tetrahydrofuran Synthesis
Reaction TypeCatalyst/ReagentsSubstratesProductYieldKey FeaturesReference
[3+2] CycloadditionRh₂(OAc)₄Diazo compounds, aldehydes, activated alkenesSubstituted tetrahydrofuransHighGenerates multiple bonds and stereocenters in one step. nih.gov
Lewis Acid Catalyzed [3+2] CycloadditionNi(BF₄)₂·6H₂O or Co(ClO₄)₂·6H₂Oα-alkyl-α-diazo esters, aromatic aldehydes, (S)-3-(2-alkenoyl)-4-isopropyl-2-oxazolidinonesOptically active tetrahydrofuransHigh (up to 99:1 dr)High diastereoselectivity, formation of four successive asymmetric centers. acs.org
Asymmetric Deoxygenative [3+2] CycloadditionIridium catalyst, Pivalic anhydride (B1165640), DIPEACarboxylic acids, vinylcyclopropanesEnantioenriched tetrahydrofuransUp to 97%Excellent enantioselectivity (up to 98% ee), mild conditions. acs.org

Ring-Opening and Ring-Closing Metathesis Strategies for Furan (B31954) Systems

Metathesis reactions, particularly ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM), provide versatile pathways to furan and tetrahydrofuran derivatives.

RCM is a powerful technique for synthesizing a wide variety of unsaturated rings, including those containing oxygen, and is compatible with numerous functional groups. wikipedia.org The reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium-based catalysts like Grubbs' catalysts, to form a cyclic alkene and volatile ethylene. wikipedia.orgyoutube.com This method has been successfully applied to the synthesis of 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org

ROMP, on the other hand, has been utilized for the polymerization of furan-containing monomers, such as the adducts of furan and maleic anhydride. acs.orgrsc.org While this is a polymerization technique, the underlying metathesis chemistry can be conceptually adapted for the synthesis of smaller cyclic molecules. For instance, tandem ROCM/RCM processes have been developed to create more complex bicyclic structures. nih.gov

Table 2: Metathesis Strategies for Furan and Tetrahydrofuran Systems
Metathesis TypeCatalystTypical SubstrateProduct TypeKey FeaturesReference
Ring-Closing Metathesis (RCM)Grubbs' Catalysts (Ru-based)DienesUnsaturated heterocyclesFormation of 5- to 30-membered rings, functional group tolerance. wikipedia.orgorganic-chemistry.org
Ring-Opening Metathesis Polymerization (ROMP)Grubbs' Catalysts (Ru-based)Strained cyclic olefins (e.g., furan-maleic anhydride adducts)PolymersCan be used to create functionalized polymers from furan-based monomers. acs.orgrsc.org

Functionalization of Pre-existing Furan/Tetrahydrofuran Scaffolds

Another strategic approach involves the modification of readily available furan or tetrahydrofuran rings. The furan ring can be considered a surrogate for a carboxyl group, as it can be oxidatively cleaved to form dicarboxylic acids. osi.lvresearchgate.netorganicreactions.org This makes the functionalization of a furan precursor a key step towards this compound.

Furan rings can undergo various electrophilic substitution reactions, including nitration, sulfonation, and halogenation, although these reactions must often be carried out under mild conditions to avoid polymerization or ring-opening. pharmaguideline.com Friedel-Crafts acylation and alkylation can also be achieved using mild catalysts. pharmaguideline.comnih.gov Furthermore, the development of methods for the rapid assembly of highly substituted furans allows for the creation of complex precursors. acs.orgacs.org The functionalized furan can then be reduced to the corresponding tetrahydrofuran and the side chains elaborated to the desired diacetic acid.

Introduction and Modification of Carboxylic Acid Functionalities

The introduction of the two acetic acid groups at the 2 and 5 positions of the tetrahydrofuran ring is the final key transformation. This can be achieved through various methods, including the oxidation of precursors or through carbonylation and carboxylation reactions.

Catalytic Oxidation Reactions in Diacid Synthesis (e.g., from hydroxymethylfurfural derivatives)

A highly relevant precursor for this compound is 2,5-furandicarboxylic acid (FDCA), which can be synthesized by the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical. exlibrisgroup.comacs.orgrug.nl The subsequent hydrogenation of the furan ring in FDCA would yield the target molecule.

Numerous catalytic systems have been developed for the oxidation of HMF to FDCA. Homogeneous ruthenium pincer catalysts have been shown to efficiently oxidize HMF to FDCA in alkaline water, producing high yields and pure hydrogen gas as a byproduct. exlibrisgroup.comacs.org Heterogeneous catalysts, such as Ru/Al₂O₃, have also demonstrated high selectivity and stability for this transformation in a trickle-bed reactor. researchgate.net Furthermore, TEMPO-based catalytic systems in a single aqueous phase under mild conditions have achieved quantitative conversion of HMF to FDCA. acs.org

Table 3: Catalytic Oxidation of HMF to FDCA
Catalyst SystemOxidantReaction ConditionsHMF Conversion (%)FDCA Yield (%)Reference
Ruthenium pincer complexAlkaline water150°C, 60 h-70 exlibrisgroup.com
Ruthenium pincer complexAlkaline water160°C, 68 h-95 acs.org
Ru/Al₂O₃O₂ in aqueous alkaline solution140°C, 30 bar O₂10098 (selectivity) researchgate.net
TEMPO/NaClO/KBrNaClORoom temperature, aqueous100100 acs.org

Carbonylation and Carboxylation Techniques

Carbonylation and carboxylation reactions offer direct routes to introduce carboxylic acid functionalities onto the furan ring.

Palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives provides a one-step synthesis of furan-3-carboxylic esters in good to excellent yields. acs.org This method proceeds under relatively mild conditions using carbon monoxide and air as the oxidant. acs.org While this produces a single carboxylic acid group, the principles could be extended to develop methods for dicarboxylation.

Direct carboxylation of furan derivatives is another promising strategy. For instance, furan-2,5-dicarboxylic acid can be prepared from furan-2-carboxylic acid by reaction with a strong base like LDA followed by quenching with carbon dioxide. arkat-usa.org This regioselective reaction provides a direct pathway to FDCA from a readily available starting material. arkat-usa.org

Table 4: Carbonylation and Carboxylation for Furan Carboxylic Acid Synthesis
Reaction TypeCatalyst/ReagentsSubstrateProductYield (%)Key FeaturesReference
Oxidative CarbonylationPdI₂/KI3-Yne-1,2-diol derivativesFuran-3-carboxylic esters56-93One-step synthesis, mild conditions. acs.org
CarboxylationLDA, CO₂Furan-2-carboxylic acidFuran-2,5-dicarboxylic acid73Regioselective, direct conversion. arkat-usa.org

Esterification and Hydrolysis Pathways in Synthesis

Esterification and subsequent hydrolysis represent fundamental transformations in the synthesis of this compound and its derivatives. These reactions are crucial for both the introduction and deprotection of carboxylic acid functionalities, as well as for the construction of the core tetrahydrofuran ring system through lactonization.

One key application of these pathways is in the synthesis of chiral 2,5-disubstituted tetrahydrofuran derivatives, which can serve as precursors to the target diacetic acid. For instance, the synthesis can commence from chiral lactone carboxylic acids. These precursors can undergo a series of transformations, including esterification of the carboxylic acid group for protection or to modify reactivity. Following the construction of the desired tetrahydrofuran scaffold, hydrolysis of the ester groups is employed to liberate the final diacetic acid.

A common strategy involves the reduction of a lactone to a lactol, followed by reactions to introduce the side chains. The carboxylic acid moieties are often present in a protected ester form throughout these synthetic sequences to prevent unwanted side reactions. The final step is typically a hydrolysis reaction, often under acidic or basic conditions, to convert the diester to the target diacid.

Furthermore, protocols have been developed for the nuclear magnetic resonance (NMR) spectroscopic discrimination of chiral diacids through the formation of diastereomeric imino-boronate esters. nih.gov While this is an analytical application, the underlying esterification principles are relevant to synthetic strategies. nih.gov This involves a three-component self-assembly with an optically active amine and a formylphenylboronic acid, yielding diastereomeric esters that can be distinguished by NMR, allowing for the determination of enantiopurity. nih.gov

Asymmetric and Enantioselective Synthesis Pathways

The synthesis of enantiomerically pure this compound is of significant interest, necessitating the use of asymmetric and enantioselective strategies. These approaches aim to control the stereochemistry at the C2 and C5 positions of the tetrahydrofuran ring.

Chiral Auxiliary and Catalyst-Controlled Methodologies

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis. These methods introduce chirality to the molecule by guiding the formation of specific stereoisomers.

One notable approach involves the use of chiral ligands in metal-catalyzed reactions. For example, copper-catalyzed asymmetric Henry reactions and subsequent iodocyclization of γ,δ-unsaturated alcohols can produce 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivities (up to 97% ee). chemistryviews.org The diastereoisomers from this method can be readily separated, and the products can be further transformed into other valuable chiral building blocks. chemistryviews.org

Palladium-catalyzed asymmetric Mizoroki-Heck reactions using chiral phosphoramidite (B1245037) ligands have also been shown to be effective for the coupling of cyclic olefins with aryl and vinyl bromides, achieving high enantioselectivity. organic-chemistry.org Such methods can be adapted for the synthesis of precursors to this compound.

Another strategy employs chiral bifunctional biphenyl-2-ylphosphine ligands in gold-catalyzed reactions. organic-chemistry.org This has been successful in the synthesis of 2,5-disubstituted 2,5-dihydrofurans from chiral propargylic alcohols with good to excellent diastereoselectivities. organic-chemistry.org For achiral substrates, this method can generate products with high enantiomeric excesses. organic-chemistry.org

Iron-catalyzed dehydrative cyclization of diols, using ferrocenium (B1229745) tetrafluoroborate (B81430) as a catalyst, provides a route to trisubstituted tetrahydrofurans. mdpi.com While not inherently asymmetric, the development of chiral iron-based catalysts could render this a viable enantioselective method.

The table below summarizes selected chiral catalysts and their applications in the synthesis of tetrahydrofuran derivatives.

Catalyst/Ligand SystemReaction TypeSubstrateProductEnantioselectivity/Diastereoselectivity
Cu-catalyst with chiral ligandAsymmetric Henry reaction and iodocyclizationγ,δ-Unsaturated alcohols2,5-Polysubstituted tetrahydrofuransUp to 97% ee
Palladium with phosphoramidite ligandAsymmetric Mizoroki-Heck reactionCyclic olefins and aryl/vinyl bromidesAryl/vinyl-substituted cyclic compoundsHigh enantioselectivity
Gold with chiral biphenyl-2-ylphosphine ligandCyclizationChiral propargylic alcohols2,5-Disubstituted 2,5-dihydrofuransGood to excellent diastereoselectivity

Diastereoselective Approaches in Furanone Synthesis

The synthesis of furanones is often a key step in the preparation of tetrahydrofuran derivatives, as furanones can be readily converted to the saturated ring system. Diastereoselective methods for furanone synthesis are therefore highly valuable.

One approach involves the multicomponent reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid. researchgate.net This tandem reaction allows for the simultaneous formation of both a 4H-chromen-4-one and a furan-2(5H)-one fragment in a single synthetic step under mild conditions. researchgate.net

Another method is the indium-promoted lactonization of (indol-3-yl)-2-oxoacetaldehydes, which yields substituted γ-methylenebutenolides in an aqueous environment. researchgate.net Gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols also provides access to a variety of 2,5-dihydrofurans with broad substrate tolerance. organic-chemistry.org

The stereochemical outcome of these reactions is often influenced by the nature of the catalyst, the substrates, and the reaction conditions. For example, in the palladium-catalyzed synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes, the use of different ligands can lead to the preferential formation of either cis- or trans-2,5-disubstituted products with diastereoselectivities of up to >20:1. nih.gov

Kinetic Resolution Techniques for Chiral Tetrahydrofuran Diacids

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

While specific examples of kinetic resolution applied directly to this compound are not extensively reported, the principles have been demonstrated for related chiral diacids and other chiral molecules. For instance, chiral diacids can be discriminated using NMR spectroscopy through derivatization with a chiral amine, a process that relies on the differential interaction of the enantiomers. nih.gov

Dynamic kinetic resolution (DKR) is an even more efficient approach, as it combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. DKR has been successfully applied to the synthesis of chiral secondary aromatic alcohols using a combination of a lipase (B570770) for the resolution and an acid resin as the racemization catalyst. researchgate.net Similar strategies could potentially be developed for the resolution of precursors to chiral tetrahydrofuran diacids, such as chiral diols or esters.

The development of such a DKR process for a precursor to this compound would likely involve a lipase to selectively acylate one enantiomer of a diol or hydrolyze one enantiomer of a diester, coupled with a racemization catalyst to interconvert the enantiomers of the starting material.

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, this translates into exploring biocatalytic methods and developing more sustainable chemical pathways.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov

The biocatalytic production of 2,5-furandicarboxylic acid (FDCA), an unsaturated analogue of the target molecule, has been extensively studied. nih.gov These studies provide a strong foundation for developing biocatalytic routes to this compound. Enzymes such as oxidases, dehydrogenases, and hydrolases could be employed for the synthesis and modification of the tetrahydrofuran ring and its side chains.

For example, engineered D-amino acid dehydrogenases (DAADHs) have been used in the asymmetric synthesis of D-phenylalanines. nih.gov The D94A variant of a DAADH from Ureibacillus thermosphaericus showed an 8.5-fold increase in catalytic efficiency for the reductive amination of phenylpyruvate. nih.gov Similar protein engineering efforts could be directed towards enzymes capable of acting on precursors of this compound.

The following table highlights some engineered biocatalysts and their potential relevance to the synthesis of chiral acids and their precursors.

EnzymeEngineering StrategyApplicationPotential Relevance
D-Amino Acid Dehydrogenase (DAADH) from Ureibacillus thermosphaericusSite-directed mutagenesis (D94A)Asymmetric synthesis of D-phenylalaninesSynthesis of chiral amino acids, which can be precursors to chiral diacids.
Lipase (e.g., from Candida antarctica)ImmobilizationKinetic resolution of secondary alcoholsPotential for kinetic resolution of diol or diester precursors to this compound.

The development of whole-cell biocatalysts that can convert simple starting materials into this compound is a long-term goal. This would involve constructing metabolic pathways in microorganisms to produce the target molecule, offering a potentially highly sustainable and cost-effective manufacturing process.

Solvent-Free and Alternative Solvent Systems in Organic Transformations

The chemical industry is increasingly shifting away from traditional, often hazardous, organic solvents towards greener alternatives and solvent-free reaction conditions. This transition is driven by the need to reduce environmental impact, improve safety, and often enhance reaction efficiency.

Recent research has demonstrated the feasibility of producing 2,5-furandicarboxylic acid (FDCA), a direct precursor to THFDCA, under solvent-free conditions. One innovative approach involves the use of deep eutectic mixtures of sugars. nih.gov A bifunctional catalyst, consisting of Co3O4 species anchored to a sulfonated covalent organic framework (Co3O4@COF-SO3H), facilitates a one-pot conversion. In this system, the sulfonic acid sites on the catalyst dehydrate the sugars to 5-hydroxymethylfurfural (HMF), which is then oxidized to FDCA by the cobalt oxide species. nih.gov This process impressively eliminates the need for both organic solvents and expensive noble metal catalysts. nih.gov An 84% yield of FDCA was achieved using a glucose-fructose eutectic mixture as the substrate. nih.gov

Solvent-Free Synthesis of FDCA using a Bifunctional Catalyst

SubstrateCatalystConditionsFDCA YieldReference
Glucose-Fructose Eutectic MixtureCo3O4@COF-SO3HSolvent-free, one-pot reaction84% nih.gov

In addition to solvent-free methods, significant progress has been made in identifying and utilizing greener, bio-derived alternative solvents. mdpi.com Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising substitutes for traditional solvents such as tetrahydrofuran (THF) and 1,4-dioxane. sigmaaldrich.comresearchgate.net Derived from renewable resources like corncobs, 2-MeTHF offers advantages such as low miscibility with water, a higher boiling point than THF, and greater stability, making it suitable for a range of reactions including those involving organometallics. researchgate.net CPME is noted for its resistance to peroxide formation, enhancing laboratory safety, and its higher boiling point allows for reactions to be conducted at elevated temperatures, potentially reducing reaction times. sigmaaldrich.com These solvents are particularly relevant for the synthesis and conversion of furan-based compounds, including the hydrogenation of FDCA to THFDCA. researchgate.netnih.gov

Comparison of Green Ether Solvents and THF

PropertyCyclopentyl methyl ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF)Reference
Source-Renewable (corncobs, bagasse)Petroleum-based researchgate.net
Boiling Point106°C~80°C66°C sigmaaldrich.comresearchgate.net
Water Miscibility (at 23°C)Low (1.1 g/100g)LowMiscible sigmaaldrich.comresearchgate.net
Peroxide FormationResistantMore stable than THFForms explosive peroxides sigmaaldrich.com

Catalytic Hydrogenation and Oxidation in Biomass Conversion Research

Catalysis is central to the efficient conversion of biomass into valuable chemicals. For the synthesis of THFDCA, both catalytic hydrogenation of its precursor and catalytic oxidation of biomass-derived platform molecules are critical steps.

Catalytic Hydrogenation

The primary pathway to obtain this compound is through the catalytic hydrogenation of 2,5-furandicarboxylic acid (FDCA). This reaction saturates the furan ring, converting it to a tetrahydrofuran structure. An efficient two-step process has been developed where FDCA is first hydrogenated to THFDCA, which can then be further processed to produce adipic acid. nih.gov For the initial hydrogenation step, a Ru/Al2O3 catalyst has proven effective. nih.gov This ruthenium-based catalyst is considered more economically viable than other precious metals like palladium or rhodium. nih.gov

Research has also focused on the purification of crude FDCA using mild hydrogenation. google.comwipo.int This process is designed to hydrogenate impurities, such as 5-formyl furan-2-carboxylic acid (FFCA), while minimizing the conversion of FDCA to THFDCA. google.com These purification methods typically employ a hydrogenation solvent like water and are conducted under controlled conditions, such as temperatures between 130°C and 225°C and hydrogen pressures from 10 to 900 psi. google.comwipo.int

Catalytic Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA) to THFDCA

CatalystSolventKey ConditionsProduct / YieldReference
Ru/Al₂O₃-Two-step process from FDCA to Adipic AcidTHFDCA as intermediate (~99% overall yield to Adipic Acid) nih.gov
Noble Metal Catalysts (e.g., Pd)Aqueous MediumHydrogenation of dehydromucic acid (FDCA precursor)cis-Tetrahydrofuran-2,5-dicarboxylic acid
Hydrogenation CatalystWater130°C - 225°C; 10 - 900 psi H₂Purified FDCA with low THFDCA content google.comwipo.int

Catalytic Oxidation

The precursor for THFDCA, 2,5-furandicarboxylic acid (FDCA), is not typically found in nature but is synthesized through the oxidation of other biomass-derived platform chemicals. mdpi.commdpi.com The most common starting materials are 5-hydroxymethylfurfural (HMF) and its more stable reduction product, 2,5-bis(hydroxymethyl)furan (BHMF). encyclopedia.pubacs.org

The catalytic oxidation of HMF to FDCA is a complex process that can proceed through several intermediates, including 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA). mdpi.com A wide variety of heterogeneous catalysts have been developed for this transformation, often using molecular oxygen or air as the oxidant, which is both cost-effective and environmentally benign. frontiersin.org

Selected Catalytic Systems for the Oxidation of HMF and BHMF to FDCA

SubstrateCatalystOxidantTemperatureYield of FDCAReference
2,5-bis(hydroxymethyl)furan (BHMF)Pd on modified carbon nanotubes-60°C93.0% researchgate.net
2,5-bis(hydroxymethyl)furan (BHMF)Au/CeO₂-rodO₂ (2 MPa)80°C92% nais.net.cn
5-hydroxymethylfurfural (HMF)2%Pd/HT-5 (hydrotalcite)--91.9% qut.edu.au
5-hydroxymethylfurfural (HMF)Au/ZrO₂--84% (from HMF solution) kit.edu

Chemical Reactivity and Mechanistic Studies of Tetrahydro 2,5 Furan Diacetic Acid

Reactions at the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring, a typically stable cyclic ether, exhibits distinct reactivity in THFDCA under specific conditions, opening avenues for the synthesis of linear polymers and other functionalized molecules.

Ring-Opening and Ring-Expansion Reactions

The cleavage of the ether linkages in the tetrahydrofuran ring of THFDCA is a key transformation that can lead to the formation of linear polymer chains. This process is often catalyzed by acids or Lewis acids. nih.gov For instance, the ring-opening of tetrahydrofuran itself can be initiated by electrophilic agents such as Brønsted acids (e.g., HCl, H2SO4) and Lewis acids (e.g., AlCl3, BF3·OEt2). nih.gov In the context of THFDCA, such reactions would lead to the formation of adipic acid derivatives, which are important monomers for the production of polyamides and polyesters. rsc.org The mechanism of ring-opening often involves the protonation of the ether oxygen, followed by nucleophilic attack, which can be influenced by the nature of the catalyst and the reaction conditions. nih.govlibretexts.org

While direct evidence for ring-expansion reactions of THFDCA is not extensively documented, the general reactivity of cyclic ethers suggests that under certain catalytic conditions, rearrangement and expansion to larger ring systems could be feasible, although likely a minor pathway compared to ring-opening.

Substitutions and Functionalizations of the Saturated Heterocycle

The saturated nature of the tetrahydrofuran ring in THFDCA makes it less susceptible to electrophilic aromatic substitution that is characteristic of its unsaturated counterpart, FDCA. However, functionalization can be achieved through other means.

An efficient synthesis of 2-substituted (±)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives has been developed, showcasing the potential for introducing substituents onto the tetrahydrofuran ring. acs.orgnih.govwikipedia.org This particular synthesis involves a key base-catalyzed methanolysis-rearrangement of a bicyclic precursor, followed by a ring-opening step catalyzed by RuCl3/NaIO4 to yield the desired substituted tetrahydrofuran derivatives. acs.orgnih.govwikipedia.org Such strategies allow for the tuning of the properties of THFDCA-based materials by introducing various functional groups onto the heterocyclic core.

Reactivity of the Diacetic Acid Moieties

The two carboxylic acid groups of THFDCA are the primary sites for a variety of chemical transformations, including derivatization and polymerization.

Derivatization into Esters, Amides, and Anhydrides

The carboxylic acid groups of THFDCA readily undergo esterification and amidation reactions, which are fundamental to the synthesis of polyesters and polyamides. The reaction with alcohols, typically in the presence of an acid catalyst, yields the corresponding diesters. youtube.com Similarly, reaction with amines leads to the formation of diamides. youtube.com These derivatizations are crucial for modifying the solubility, reactivity, and other properties of the molecule, as well as for preparing it for polymerization reactions.

Decarboxylation Pathways

The loss of carbon dioxide from carboxylic acids, known as decarboxylation, is a reaction that can occur under thermal or catalytic conditions. youtube.comcapes.gov.br For dicarboxylic acids, the ease of decarboxylation often depends on the relative positions of the carboxyl groups. While β-keto acids and malonic acids undergo decarboxylation relatively easily, other dicarboxylic acids like succinic acid are more stable. youtube.com The thermal decomposition of dicarboxylic acids is influenced by the atmosphere, with CO2 having an inhibiting effect and air having an accelerating effect compared to an inert atmosphere like argon. researchgate.net The mechanism of decarboxylation can proceed through a cyclic transition state, especially in cases like malonic acid. youtube.com Specific studies on the decarboxylation pathways of THFDCA are not extensively reported, but it is expected to be more stable towards decarboxylation than its unsaturated analog, FDCA, due to the absence of the activating furan (B31954) ring. However, under forcing conditions, decarboxylation could lead to the formation of various degradation products.

Condensation Reactions and Polymerization Initiatives

The bifunctional nature of THFDCA makes it an excellent monomer for condensation polymerization. The reaction of THFDCA with diols leads to the formation of polyesters, while reaction with diamines yields polyamides.

The synthesis of polyesters from 2,5-furandicarboxylic acid (FDCA) and various diols is well-established, and similar principles apply to THFDCA. masterorganicchemistry.comyoutube.com The saturated tetrahydrofuran ring in THFDCA-based polyesters is expected to impart greater flexibility and potentially different thermal and mechanical properties compared to their FDCA-based counterparts. sugar-energy.com

Similarly, polyamides can be synthesized through the polycondensation of THFDCA or its derivatives (like the diacid chloride) with diamines. mdpi.com The properties of the resulting polyamides, such as their thermal stability and solubility, would be influenced by the nature of the diamine used.

Elucidation of Reaction Mechanisms

Detailed mechanistic studies, including kinetic analyses of transformation pathways and the isolation of reaction intermediates specifically for Tetrahydro-2,5-furan-diacetic acid, are not extensively reported in peer-reviewed literature. The majority of available research focuses on the unsaturated analogue, 2,5-furandicarboxylic acid (FDCA), or the parent tetrahydrofuran ring.

Currently, there is a notable absence of published kinetic studies detailing the transformation pathways of this compound. While research has been conducted on the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran, and the oxidation of tetrahydrofuran itself, this does not extend to the specific reactivity profile of the diacetic acid derivative. The influence of the two acetic acid side chains on the stability and reactivity of the saturated tetrahydrofuran ring has not been quantitatively assessed through kinetic analysis.

The isolation and characterization of intermediates in reactions involving this compound are also not well-documented. One patent mentions the formation of methyl tetrahydro-2,5-furan diacetate via the hydrogenation of 2,5-furandiacetic acid methyl ester, suggesting a synthetic route to the compound. google.com Additionally, the compound has been identified as a metabolite in various biological systems, including in studies of linoleic acid metabolism by gut microbes, vancomycin-associated nephrotoxicity, leukemia, and breast cancer. nii.ac.jpresearchgate.netnih.govbiorxiv.org However, these metabolomic studies primarily report its presence and changes in concentration, without delving into the chemical mechanisms of its formation or subsequent reactions in those biological matrices.

For instance, one study speculated that this compound could be a metabolite of ricinoleic acid, though attempts to detect it were unsuccessful. nii.ac.jp This highlights the speculative nature of its metabolic pathways in the absence of definitive intermediate characterization.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Tetrahydro 2,5 Furan Diacetic Acid

The definitive characterization of chemical compounds such as Tetrahydro-2,5-furan-diacetic acid relies on a suite of advanced analytical techniques. These methods are indispensable for confirming the molecular structure, determining stereochemistry, and assessing the purity of a sample. In research and development, high-resolution spectroscopy and chromatography are fundamental tools for ensuring the identity and quality of synthesized molecules.

Theoretical and Computational Chemistry Investigations of Tetrahydro 2,5 Furan Diacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometry, and predict reactivity. However, specific studies applying these methods to Tetrahydro-2,5-furan-diacetic acid are not found in the reviewed literature.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules, such as optimized geometry, electronic energy, and molecular orbitals. Despite the power of this technique, no dedicated DFT studies on the ground state properties of this compound have been published in the scientific literature. Consequently, detailed data tables of its electronic properties derived from DFT calculations are not available.

Transition State Analysis for Reaction Mechanisms

Transition state analysis is a critical computational tool for elucidating the mechanisms of chemical reactions, providing insights into reaction barriers and pathways. There are no published studies that perform transition state analysis for any reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering valuable information on conformational preferences and intermolecular interactions. A search of the scientific literature did not yield any studies that have employed molecular dynamics simulations to investigate the conformational landscape or interaction patterns of this compound.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science for predicting the biological activity or properties of a molecule based on its chemical structure. There is no available research that focuses on the computational modeling and prediction of structure-activity relationships for this compound.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, which are essential for molecular characterization. However, no theoretical studies predicting the spectroscopic properties of this compound from first principles have been found in the literature.

Biological Activities and Mechanistic Pathways in Molecular and Cellular Research Excluding Clinical Studies

In Vitro Enzymatic Interaction Studies

Comprehensive searches of scientific literature and databases have not yielded specific studies on the in vitro enzymatic interactions of Tetrahydro-2,5-furan-diacetic acid.

Inhibition and Activation of Enzyme Systems

There is currently no available research data detailing the inhibitory or activatory effects of this compound on any specific enzyme systems.

Substrate Mimicry and Analog Development

There is no published research to suggest that this compound has been investigated or utilized as a substrate mimic or as a basis for the development of substrate analogs for any enzymatic reactions.

Molecular Target Identification and Binding Affinity Research

Specific molecular targets for this compound have not been identified in the current body of scientific literature.

Receptor Docking and Ligand-Binding Studies

No receptor docking or ligand-binding studies for this compound have been published. Therefore, its binding affinity for any specific receptors remains unknown.

Investigations into Signal Transduction Pathways at the Cellular Level (e.g., ROS production research)

There are no available studies investigating the effects of this compound on cellular signal transduction pathways, including but not limited to the production of reactive oxygen species (ROS).

Role as a Metabolic Intermediate or Endogenous Compound in Model Systems (e.g., Urinary Organic Acid Profiling Research)

This compound has been identified as a metabolite in humans. The Human Metabolome Database (HMDB) lists its presence in urine, with a status of "Detected but not Quantified". hmdb.ca This suggests that it is an endogenous compound that is excreted as part of normal metabolic processes. However, the specific metabolic pathways that lead to its formation or its role as an intermediate are not well-defined in the existing literature. Urinary organic acid profiling is a common method for identifying metabolites, and the detection of this compound indicates its presence in biological fluids. hmdb.ca

Table 1: Summary of Available Information for this compound

Area of Research Findings
In Vitro Enzymatic Interactions No data available.
Molecular Target Identification No data available.
Role as a Metabolic Intermediate Detected in human urine, suggesting it is an endogenous compound. hmdb.ca

Biomimetic Synthesis and Biosynthetic Pathway Elucidation

Currently, there is a notable lack of specific research into the biomimetic synthesis and the natural biosynthetic pathways of this compound. Scientific literature does not detail specific enzymatic or whole-cell catalysis methods developed to mimic a natural production process for this saturated furan (B31954) derivative. Similarly, its elucidation from a natural biological source or as a metabolite in a defined biosynthetic pathway is not presently documented.

However, significant research has been conducted on the biocatalytic production of the related aromatic compound, 2,5-furandicarboxylic acid (FDCA), which may offer insights into potential analogous strategies. FDCA is a prominent bio-based platform chemical, and its synthesis from biomass-derived furanics like 5-hydroxymethylfurfural (B1680220) (HMF) is a key area of green chemistry research.

Biocatalytic routes to FDCA often employ oxidoreductase enzymes or whole-cell biocatalysts. For instance, various bacterial and fungal strains have been identified that can oxidize HMF through a series of intermediates to yield FDCA. This typically involves the sequential oxidation of the alcohol group and the aldehyde group of HMF. While this pathway relates to an unsaturated furan ring, it highlights the potential for biological systems to functionalize the furan core, a principle that could hypothetically be extended to saturated furan systems.

The table below summarizes representative microbial catalysts used in the production of the related compound, FDCA, from HMF.

MicroorganismSubstrateProductKey Enzyme Classes Involved
Cupriavidus basilensis HMF145-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic acid (FDCA)Alcohol Dehydrogenase, Aldehyde Dehydrogenase
Pseudomonas putida S125-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic acid (FDCA)HMF/furfural oxidoreductase
Raoultella ornithinolytica BF605-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic acid (FDCA)Oxidoreductases

This data is provided for the related compound FDCA to illustrate biocatalytic principles for furan dicarboxylic acids, as no direct data for this compound is available.

Exploration as a Scaffold for Bioactive Molecule Design (in vitro focus)

There is currently no specific information available in the scientific literature detailing the use of this compound as a central scaffold for the design and in vitro exploration of new bioactive molecules. Research has not yet been published that utilizes this particular chemical entity as a starting point for creating libraries of compounds for biological screening.

Nevertheless, the tetrahydrofuran (B95107) (THF) ring system, which forms the core of this compound, is a well-established and valuable scaffold in medicinal chemistry. The THF moiety is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. It is often used as a bioisostere for other cyclic structures, such as a phenyl or cyclopentyl ring, to improve the physicochemical properties of a drug candidate, including solubility and metabolic stability.

The incorporation of a THF ring can introduce specific three-dimensional geometry into a molecule, which can be crucial for precise binding to the active site of a protein. The oxygen atom in the THF ring can also act as a hydrogen bond acceptor, further enhancing interactions with biological targets.

While no examples utilize this compound itself, numerous bioactive compounds containing a tetrahydrofuran scaffold have been developed and studied in vitro. These compounds span a wide range of therapeutic areas. For instance, the THF ring is a key component in the structure of several HIV protease inhibitors. In these molecules, the THF moiety is designed to mimic the peptide backbone of the natural substrate of the protease, allowing it to bind tightly to the enzyme's active site and inhibit its function.

The table below presents examples of therapeutic targets and the general role of the tetrahydrofuran scaffold in compounds designed to modulate their activity, as specific examples for this compound are unavailable.

Therapeutic Target ClassRole of the Tetrahydrofuran ScaffoldExample Bioactive Molecule Class (Not based on the title compound)
Proteases (e.g., HIV Protease)Mimics the transition state or peptide backbone; provides a rigid conformation.Protease Inhibitors
KinasesActs as a rigid core to orient functional groups for optimal binding.Kinase Inhibitors
Ion ChannelsContributes to the overall shape and lipophilicity for membrane interaction.Ion Channel Modulators
Nuclear ReceptorsFunctions as a non-aromatic linker or core to improve properties.Receptor Modulators

This table illustrates the general utility of the tetrahydrofuran scaffold in medicinal chemistry, as no in vitro studies on bioactive molecules derived from this compound have been reported.

Applications in Advanced Chemical Synthesis and Materials Science Research

As a Chiral Building Block in Natural Product Synthesis and Medicinal Chemistry Research

Tetrahydro-2,5-furan-diacetic acid, with its inherent chirality and defined stereochemistry, serves as a valuable building block in the intricate art of natural product synthesis and medicinal chemistry. The precise spatial arrangement of its atoms allows for the construction of complex molecular architectures with specific biological activities. While direct examples of its incorporation into natural product total synthesis are not extensively documented in the provided results, the principles of using chiral synthons of this nature are well-established.

In medicinal chemistry, the quest for novel therapeutic agents often relies on the synthesis of molecules that can interact with biological targets in a highly specific manner. Chiral building blocks are crucial in this endeavor, as the stereochemistry of a drug candidate can profoundly influence its efficacy and safety. The tetrahydrofuran (B95107) core, a common motif in many biologically active compounds, combined with the diacetic acid functionality, provides multiple points for chemical modification and elaboration, enabling the generation of diverse molecular libraries for drug discovery programs. researchgate.netnih.gov The synthesis of chiral intermediates is a critical aspect of this process, with various catalytic methods being developed to produce complex chiral drug candidates. researchgate.netnih.gov

The general strategy involves utilizing the chiral scaffold of this compound to introduce stereocenters into a larger target molecule. This can be achieved through various chemical transformations that preserve or transfer the chirality of the starting material. For instance, the carboxylic acid groups can be converted into a range of other functional groups, such as esters, amides, or alcohols, which can then participate in carbon-carbon bond-forming reactions to build up the desired molecular framework. The tetrahydrofuran ring itself can also undergo further modifications, although this is often less common to preserve the core structure.

Table 1: Examples of Chiral Building Blocks in Synthesis

Building BlockApplicationReference
Chiral α-amino acidsSynthesis of novel therapeutic agents nih.gov
Chiral amino alcoholsSynthesis of novel therapeutic agents nih.gov
Dehydrophenylalanine intermediatesAsymmetric hydrogenation to produce chiral amino acids researchgate.net
2-Amino-4,6-dimethoxyacetophenoneDiversity-oriented synthesis of natural product analogs mdpi.com
4-Amino-2,6-dimethoxyacetophenoneDiversity-oriented synthesis of natural product analogs mdpi.com

The use of such chiral building blocks significantly simplifies the synthetic route to enantiomerically pure compounds, which is a major challenge in modern organic synthesis. researchgate.net The predictable stereochemistry of the final product, dictated by the starting chiral synthon, is a key advantage of this approach. nih.gov

Precursor for Novel Polymeric Materials and Bioplastics Research

The pursuit of sustainable alternatives to petroleum-based plastics has driven significant research into bio-based monomers. This compound, and more broadly, furan-based compounds, are at the forefront of this research due to their renewable origins and the potential to produce polymers with desirable properties. nih.govsemanticscholar.orgresearchgate.netresearchgate.net 2,5-Furandicarboxylic acid (FDCA), a related and extensively studied furanic dicarboxylic acid, is considered a key platform chemical for the synthesis of bio-based polymers. researchgate.netnih.gov

Polymerization Chemistry and Mechanism Research

The polymerization of furan-based dicarboxylic acids, including the conceptual application of this compound, typically involves polycondensation reactions with diols to form polyesters. semanticscholar.orgresearchgate.netresearchgate.net The reaction mechanism is analogous to the well-established synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), where a diacid or its diester derivative is reacted with a diol at elevated temperatures in the presence of a catalyst.

Enzymatic polymerization has also been explored as a milder and more selective alternative to traditional high-temperature polycondensation. rug.nl For instance, lipase-catalyzed polymerization has been successfully employed for the synthesis of furan-based polyamides. rug.nl While direct studies on the enzymatic polymerization of this compound are not specified, the principles can be extrapolated.

The choice of catalyst is critical in controlling the polymerization process and the properties of the resulting polymer. Various metal catalysts and organocatalysts have been investigated for the synthesis of furan-based polyesters. semanticscholar.orgsemanticscholar.org

Development of Bio-based Monomers with Tunable Properties

A key advantage of using monomers like this compound is the potential to create polymers with tunable properties. By varying the co-monomer (the diol in the case of polyester (B1180765) synthesis), the length and flexibility of the polymer chains can be altered, leading to materials with different thermal and mechanical characteristics. For example, the use of longer-chain diols generally results in more flexible polymers with lower glass transition temperatures.

Furthermore, the furan (B31954) ring itself offers opportunities for chemical modification to fine-tune the properties of the resulting polymers. While this compound has a saturated furan ring, its aromatic counterpart, 2,5-furandicarboxylic acid (FDCA), has been extensively studied for producing polymers with enhanced barrier properties and thermal stability compared to their petroleum-based analogs. semanticscholar.orgresearchgate.net The hydrogenation of the furan ring to the tetrahydrofuran structure, as in this compound, would be expected to increase the flexibility and impact strength of the resulting polymer, albeit potentially at the cost of some of the barrier properties associated with the aromatic furan ring.

Table 2: Furan-based Monomers and their Polymerization

MonomerPolymerization MethodResulting PolymerReference
2,5-Furandicarboxylic acid (FDCA)Polycondensation with diolsFuran-based polyesters (e.g., PEF) researchgate.netresearchgate.net
Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA)Enzymatic polymerization with diaminesFuran-based polyamides rug.nl
2,5-Bis(hydroxymethyl)furan (BHMF)Polycondensation with diacidsFuran-based polyesters nih.govsemanticscholar.org
2-Furancarboxylic acidDisproportionation and polymerizationPoly(butylene furanoate) semanticscholar.org

Role in Catalysis and Organocatalysis Research

While direct research on this compound as a catalyst is not prevalent in the provided search results, its structural motifs are relevant to the design of organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. mdpi.com

The dicarboxylic acid functionality present in this compound is a key feature in some Brønsted acid catalysts. Chiral phosphoric acids, for instance, which are derived from BINOL, are a powerful class of organocatalysts that utilize a phosphoric acid group to activate electrophiles through hydrogen bonding. mdpi.com Similarly, the two carboxylic acid groups in this compound could potentially act as a bifunctional catalyst, activating both the nucleophile and the electrophile in a reaction.

The tetrahydrofuran ring can serve as a rigid scaffold to position the catalytic groups in a specific spatial arrangement, which is crucial for achieving high stereoselectivity in asymmetric catalysis. The synthesis of organocatalysts often involves the use of chiral building blocks to create a chiral environment around the active site.

Furthermore, furan derivatives have been utilized in the synthesis of ligands for metal-based catalysts. researchgate.net The oxygen atom in the furan ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex.

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Atom-Economical Synthetic Routes

The viability of Tetrahydro-2,5-furan-diacetic acid as a bio-based building block is intrinsically linked to the development of efficient and sustainable synthetic methodologies. A primary route to this compound involves the hydrogenation of 2,5-furandicarboxylic acid (FDCA). nih.gov However, significant challenges remain in achieving high yields and selectivity under mild conditions, which are crucial for industrial-scale production.

Chemoenzymatic Synthesis Innovations

The integration of chemical and enzymatic catalytic steps, known as chemoenzymatic synthesis, offers a promising avenue for the production of this compound. nih.gov Biocatalysis, utilizing enzymes, can offer high selectivity and operate under mild reaction conditions, addressing some of the challenges associated with traditional chemical synthesis. rsc.orgseqens.comnih.govrsc.org

Future innovations in this area could involve the discovery or engineering of novel enzymes, such as oxidoreductases, that can specifically catalyze the hydrogenation of the furan (B31954) ring of FDCA or its derivatives. A two-step chemoenzymatic process could be envisaged, where an initial enzymatic step modifies FDCA to a more readily hydrogenated intermediate, followed by a chemical hydrogenation step under milder conditions than currently required for direct FDCA hydrogenation. The development of one-pot chemoenzymatic processes, where both catalytic steps occur in a single reactor, would represent a significant advancement in terms of process intensification and cost-effectiveness. nih.gov Research into the compatibility of chemical catalysts with enzymatic systems and the development of robust enzymes that can withstand the required reaction conditions will be critical for the success of this approach.

Exploration of Novel Derivatizations for Expanded Research Applications

The potential applications of this compound are largely unexplored. Its bifunctional nature, with two carboxylic acid groups, makes it a versatile platform for the synthesis of a wide range of derivatives with tailored properties. sugar-energy.com

Future research should focus on the systematic exploration of derivatization reactions, such as esterification, amidation, and reduction, to create a library of novel compounds. These derivatives could find applications as monomers for the synthesis of new bio-based polyesters, polyamides, and polyurethanes with unique properties. For instance, the saturated tetrahydrofuran (B95107) ring is expected to impart greater flexibility and different thermal properties to polymers compared to their aromatic furan-based counterparts. sugar-energy.com Investigating the structure-property relationships of these new polymers will be crucial for identifying promising candidates for various applications, from packaging materials to engineering plastics.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound, from its synthesis to its potential applications and environmental impact, necessitates a multidisciplinary approach. bbmdesignlab.comuwa.edu.auacs.orgkit.ac.jpgatech.edu This involves collaboration between chemists, biochemists, material scientists, chemical engineers, and environmental scientists.

Future research should embrace this collaborative spirit. For example, computational modeling and theoretical chemistry can be employed to predict the properties of novel derivatives and guide experimental work. researchgate.net Life cycle assessment (LCA) studies will be essential to evaluate the environmental sustainability of different production routes and end-of-life options for materials derived from this compound. researchgate.net Furthermore, collaboration with industry partners will be crucial to identify market needs and guide research towards commercially viable applications. gatech.edu

Addressing Scalability and Sustainability in Research-Scale Production

While laboratory-scale synthesis provides the foundation for exploring the potential of this compound, addressing the challenges of scalability and sustainability is paramount for its eventual industrial implementation. researchgate.netsupergen-bioenergy.netmdpi.com The transition from laboratory to pilot and industrial-scale production often presents significant hurdles, including process optimization, cost-effectiveness, and waste management. researchgate.net

A key challenge is the development of robust and scalable biorefinery models that can efficiently convert biomass into FDCA, the precursor to this compound. rsc.orgzendy.ioresearchgate.netrsc.orgdivagri.org This includes optimizing feedstock sourcing, pretreatment, and conversion processes. supergen-bioenergy.net For the hydrogenation step, moving from batch to continuous flow processes can offer significant advantages in terms of efficiency, safety, and scalability.

Q & A

Q. What are the established synthetic routes for Tetrahydro-2,5-furan-diacetic acid, and what experimental parameters influence yield?

this compound can be synthesized via organocatalytic methods. For example, hydrolysis of tetrahydro-2,5-dimethoxyfuran in the presence of squaric acid (organocatalyst) generates 1,4-dicarbonyl intermediates, which undergo cyclocondensation with amines to form derivatives . Key parameters include:

  • Catalyst loading : 5–10 mol% squaric acid.
  • Temperature : 60°C optimal for hydrolysis and condensation.
  • Solvent : Aqueous medium to stabilize intermediates.
Synthetic Route Catalyst Yield (%) Reference
Hydrolysis-CyclocondensationSquaric acid85–97

Q. What analytical techniques are critical for identifying and validating this compound in complex matrices?

Untargeted metabolomics studies rely on LC-MS/MS coupled with tools like CAMERA for feature annotation. Challenges include distinguishing isotopic patterns and avoiding false positives (e.g., misattribution as tryptophan derivatives). Key steps:

  • Fragmentation analysis : Compare [M-NH3+H]+ and isotopic clusters.
  • Intensity correlation : Plot feature intensities across samples to validate consistency .

Advanced Research Questions

Q. How does this compound function in biomass-derived chemical pathways, and what catalytic challenges exist?

The compound is a potential intermediate in adipic acid production from 5-hydroxymethyl furfural (HMF). Two pathways are proposed:

Via Tetrahydro-2,5-furandimethanol (THFDM) : Hydrogenation of HMF to THFDM, followed by oxidation.

Via 2,5-Furandicarboxylic Acid (FDCA) : Oxidation of HMF to FDCA, then hydrogenation .

Challenges include:

  • Catalyst deactivation : Acidic byproducts in FDCA routes.
  • Selectivity : Competing side reactions during hydrogenation.

Q. How can researchers resolve contradictions in metabolomic identifications of this compound?

Misidentification often arises due to isotopic interference or co-eluting metabolites. A methodological approach includes:

  • CAMERA-based clustering : Group correlated features to detect isotopic/adduct patterns .
  • Manual validation : Cross-check retention times, fragmentation spectra, and synthetic standards.
  • Negative controls : Spike-in experiments to confirm signal specificity.

Q. What are the thermodynamic and solubility properties of this compound, and how do they impact experimental design?

Limited solubility data are available, but analogs like FDCA exhibit:

  • Melting point : ~342°C (decomposition common at high temps) .
  • Solubility : Poor in water (<2 mg/mL); requires DMSO or heated aqueous solutions for dissolution .
Property Value Implications
Melting Point>300°CAvoid thermal degradation during analysis.
SolubilityDMSO > H2OPrefer polar aprotic solvents for reactions.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data are sparse, related furan derivatives require:

  • Ventilation : Use fume hoods due to volatile byproducts.
  • PPE : Gloves, goggles, and lab coats to prevent dermal contact.
  • Waste disposal : Follow EPA guidelines for carboxylic acid derivatives .

Methodological Recommendations

  • Synthesis : Optimize squaric acid catalysis in aqueous media to reduce side products .
  • Metabolomics : Pair CAMERA with manual validation to mitigate false identifications .
  • Catalysis : Explore bimetallic catalysts (e.g., Pt-Ru) to enhance selectivity in hydrogenation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.